
(4-Phenoxythiophen-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxythiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C17H14O2S. It is a member of the thiophene family, which is known for its aromatic properties and diverse applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxythiophen-3-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This reaction is characterized by the replacement of a substituent in an aromatic ring with a nucleophile. The reaction conditions often require the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenoxythiophen-3-yl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like halogens (Cl2, Br2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
(4-Phenoxythiophen-3-yl)(phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (4-Phenoxythiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its potential antimicrobial effects may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene derivatives: Known for their antimicrobial and antioxidant properties.
Thiophene derivatives: Widely used in pharmaceuticals and materials science.
Uniqueness
(4-Phenoxythiophen-3-yl)(phenyl)methanol stands out due to its unique combination of a phenoxythiophene moiety and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H14O2S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(4-phenoxythiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)15-11-20-12-16(15)19-14-9-5-2-6-10-14/h1-12,17-18H |
Clé InChI |
PEQSIZSRMVGKES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CSC=C2OC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)
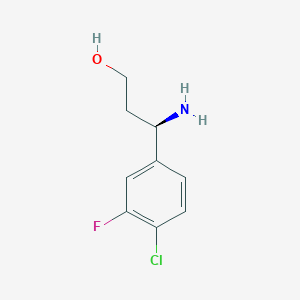
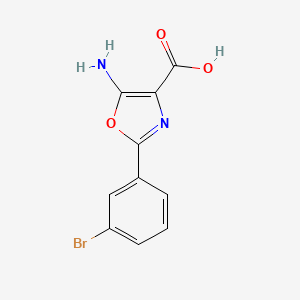
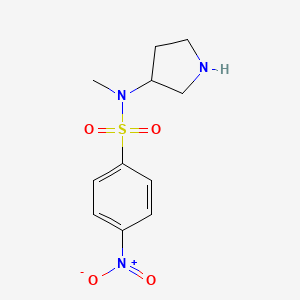
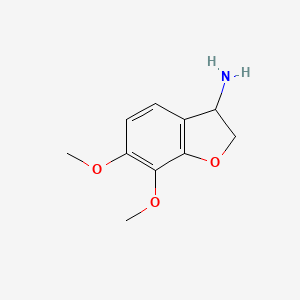
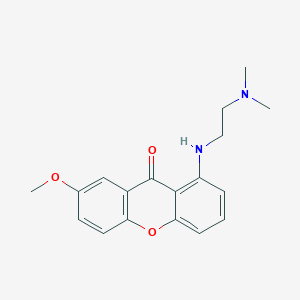
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
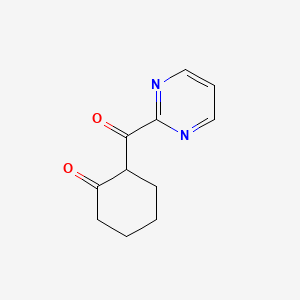
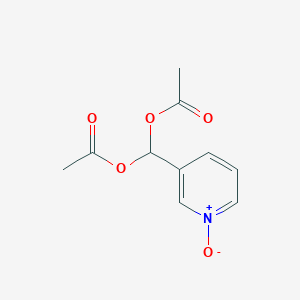
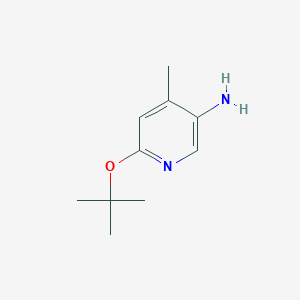
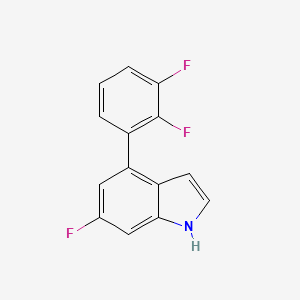
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)
![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

